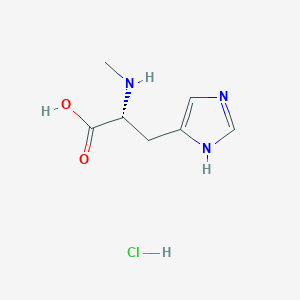

N-méthyl-D-histidine chlorhydrate

Vue d'ensemble

Description

N-Methyl-D-Histidine Hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 and a molecular weight of 205.64. It is a derivative of histidine, an essential amino acid, and is often used in biochemical research and various industrial applications.

Applications De Recherche Scientifique

N-Methyl-D-Histidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Histidine Hydrochloride typically involves the methylation of histidine. The process begins with the protection of the amino and carboxyl groups of histidine, followed by the selective methylation of the imidazole ring. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-Histidine Hydrochloride is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large-scale reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-D-Histidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Mécanisme D'action

The mechanism of action of N-Methyl-D-Histidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidine: The parent compound from which N-Methyl-D-Histidine Hydrochloride is derived.

N-Acetyl-Histidine: Another derivative of histidine with different functional groups.

Methyl-Histidine: A similar compound with methylation at different positions.

Uniqueness

N-Methyl-D-Histidine Hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in studies requiring precise modulation of histidine-related pathways.

Activité Biologique

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid; hydrochloride, often referred to as a derivative of imidazole amino acids, has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with various biological systems, particularly in the realm of neurobiology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 179.62 g/mol. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

The biological activity of (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid; hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems and immune responses. Research indicates that compounds with similar structures can act as agonists or antagonists at various receptors, influencing pathways related to inflammation and neuroprotection.

1. Neuroprotective Effects

Studies have shown that imidazole derivatives can exhibit neuroprotective properties. For instance, (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid has been investigated for its potential role in protecting neuronal cells from oxidative stress and apoptosis.

- Case Study : In vitro experiments demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

2. Anti-inflammatory Properties

The anti-inflammatory effects of (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid are also noteworthy. Research indicates that it can modulate cytokine release from immune cells.

- Research Findings : A study involving peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory cytokines like IL-10 at specific concentrations .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCAMJPAJDEDCG-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CN=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718688 | |

| Record name | N-Methyl-D-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200927-06-6 | |

| Record name | N-Methyl-D-histidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.